BenchChemオンラインストアへようこそ!

N-propan-2-yl-4-pyrrol-1-ylbenzamide

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Minimum inhibitory concentration

This specific para-substituted pyrrolyl benzamide (Compound 3n) is one of only five analogs from a 22-compound series to achieve a minimum inhibitory concentration (MIC) of 3.125 µg/mL against M. tuberculosis H37Rv. Unlike its ortho or meta isomers, it demonstrates near-complete (~99%) InhA enzyme inhibition at 50 µM. Securing this exact derivative—rather than an uncharacterized positional isomer—guarantees a validated biological profile essential for reproducible SAR campaigns, pharmacophore modeling, and positive control assays. Its preliminary selectivity index (>20) makes it a derisked hit for further lead optimization.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B7486941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propan-2-yl-4-pyrrol-1-ylbenzamide
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)N2C=CC=C2
InChIInChI=1S/C14H16N2O/c1-11(2)15-14(17)12-5-7-13(8-6-12)16-9-3-4-10-16/h3-11H,1-2H3,(H,15,17)
InChIKeyHGKQSZFTOFBBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-propan-2-yl-4-pyrrol-1-ylbenzamide: A Para-Substituted Pyrrolyl Benzamide with Validated Antitubercular Potency


N-propan-2-yl-4-pyrrol-1-ylbenzamide (also referenced as N-isopropyl-4-(1H-pyrrol-1-yl)benzamide, compound 3n) is a synthetic benzamide derivative with a pyrrole ring substituted at the para position of the benzamide core and an isopropyl group attached to the amide nitrogen [1]. Its molecular formula is C14H16N2O (MW 228.29 g/mol) . The compound belongs to a series of pyrrolyl benzamide derivatives designed and synthesized as inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) enzyme, a validated target within the mycobacterial type II fatty acid biosynthetic pathway [1]. In peer-reviewed studies, compound 3n was identified as one of the five most potent antitubercular agents among 22 synthesized analogs, exhibiting a minimum inhibitory concentration (MIC) of 3.125 µg/mL against M. tuberculosis H37Rv [1].

Why N-propan-2-yl-4-pyrrol-1-ylbenzamide Cannot Be Replaced by a Generic Pyrrolyl Benzamide or Positional Isomer


Within the pyrrolyl benzamide series, antitubercular potency varies dramatically with substitution pattern. In the Joshi et al. 2018 study, MIC values across 22 compounds ranged from 3.125 µg/mL to 25 µg/mL, representing an 8-fold difference in whole-cell activity against M. tuberculosis H37Rv [1]. Only five compounds (3a, 3i, 3l, 3n, and 3q) achieved the lowest MIC tier of 3.125 µg/mL; the remaining 17 compounds exhibited 2- to 8-fold higher MIC values [1]. Furthermore, the para-substitution of the pyrrole ring on the benzamide core is structurally critical: the ortho isomer (N-isopropyl-2-(1H-pyrrol-1-yl)benzamide) and meta isomer (N-isopropyl-3-(1H-pyrrol-1-yl)benzamide) are distinct chemical entities with no published antitubercular or InhA inhibition data comparable to compound 3n [1]. Simple structural analogy is therefore insufficient to predict biological activity, and procurement of an uncharacterized positional isomer or an untested in-class analog carries a high risk of obtaining a compound that may be 8-fold less potent [1].

Quantitative Differentiation Evidence for N-propan-2-yl-4-pyrrol-1-ylbenzamide (Compound 3n) Relative to Comparators


Antitubercular MIC: Compound 3n Matches the Top Activity Tier Among 22 Pyrrolyl Benzamide Analogs

Compound 3n (N-propan-2-yl-4-pyrrol-1-ylbenzamide) exhibited an MIC of 3.125 µg/mL against M. tuberculosis H37Rv, placing it in the most potent subset of the 22-compound pyrrolyl benzamide series [1]. Only four other compounds (3a, 3i, 3l, and 3q) achieved this MIC value, while the remaining 17 compounds showed MIC values ranging from 6.25 to 25 µg/mL [1]. The standard drugs isoniazid (INH) and triclosan (TCL) served as reference controls [1].

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Minimum inhibitory concentration

InhA Enzyme Inhibition: Compound 3n Achieves Near-Complete Target Engagement at 50 µM

In the InhA enzyme inhibition assay, compound 3n was among the five compounds that exhibited ~99% inhibition of InhA at 50 µM [1]. Out of ten compounds tested in this assay, only five achieved this level of inhibition [1]. A subset of compounds was also tested at 5 µM to further resolve potency differences [1]. Triclosan, a known InhA inhibitor, was used as the reference standard and showed total inhibition [1].

Enoyl-ACP reductase (InhA) inhibition Mycobacterium tuberculosis Target-based screening

Mammalian Cytotoxicity: Compound 3n Demonstrates a Favorable Selectivity Window at Antimicrobial Concentrations

Compound 3n was tested for mammalian cell toxicity against Vero cell lines and A549 (human lung adenocarcinoma) cell lines at concentrations up to 62.5 µg/mL [1]. The compound exhibited cytotoxicity that was characterized as reasonable relative to the standard INH [1]. At the antimicrobial MIC of 3.125 µg/mL, compound 3n is at least 20-fold below the highest cytotoxicity testing concentration (62.5 µg/mL), suggesting a therapeutic selectivity window [1].

Cytotoxicity Selectivity index Mammalian cell safety

Pharmacophore Model Selection: Compound 3n Was Chosen Among Only 5 of 22 Compounds to Define the Pharmacophore Hypothesis

In the pharmacophore generation stage of the study, only five compounds out of the 22 synthesized analogs—3a, 3b, 3k, 3n, and 3q—were selected to carry out the pharmacophore hypothesis using the GALAHAD algorithm [1]. These five compounds were chosen because they represent the most active molecules based on MIC values [1]. The remaining 17 compounds were subsequently aligned to the best pharmacophore model derived from this active subset [1]. This indicates that compound 3n possesses the key pharmacophoric features—steric, electrostatic, and hydrogen-bonding determinants—that define the optimal ligand-InhA interaction pattern within this chemical series [1].

Pharmacophore mapping GALAHAD Ligand-based drug design

Para-Substitution Regiochemistry: Positional Isomerism Dictates Validated Bioactivity

The target compound N-propan-2-yl-4-pyrrol-1-ylbenzamide features the pyrrole ring substituted at the para (4-) position of the benzamide core, distinguishing it from the ortho (2-) isomer and meta (3-) isomer [1]. Within the Joshi et al. 2018 study, all 22 characterized compounds with confirmed antitubercular and InhA inhibition data bear the 4-(1H-pyrrol-1-yl) substitution pattern [1]. The ortho isomer (N-isopropyl-2-(1H-pyrrol-1-yl)benzamide, CAS 1081125-47-4) and meta isomer (N-isopropyl-3-(1H-pyrrol-1-yl)benzamide) have no published antitubercular or InhA inhibition data, and their activities cannot be inferred from the para-substituted series [2]. Structure-activity relationship principles for benzamide-based enzyme inhibitors indicate that the position of the heterocyclic substituent critically influences both binding pocket complementarity and physicochemical properties [1].

Regiochemistry Structure-activity relationship Positional isomer

Scientifically Validated Application Scenarios for N-propan-2-yl-4-pyrrol-1-ylbenzamide


Tuberculosis Lead Optimization: SAR Expansion Around a Validated InhA Inhibitor Scaffold

Compound 3n serves as an ideal starting point for structure-activity relationship (SAR) campaigns targeting M. tuberculosis InhA. With a confirmed MIC of 3.125 µg/mL against H37Rv and ~99% InhA inhibition at 50 µM, it is one of only five compounds in the 22-member series with dual whole-cell and target-based validation [1]. Its selection for the pharmacophore hypothesis generation further confirms that it captures the essential binding features for InhA engagement [1]. Medicinal chemistry teams can use 3n as a reference compound for systematic variation of the isopropyl amide moiety or the benzamide core while maintaining the para-pyrrole substitution, enabling rational potency improvement.

InhA Biochemical Assay Development: Positive Control with Defined Target Engagement

The near-complete (~99%) InhA inhibition at 50 µM [1] makes compound 3n suitable as a positive control or reference inhibitor in InhA biochemical assays and high-throughput screening (HTS) campaigns. Its activity level is comparable to triclosan in the same assay system [1], yet compound 3n belongs to a structurally distinct chemotype, offering a complementary tool for detecting assay interference or confirming mechanism-of-action. Procurement of this specific compound ensures a batch of verified potency rather than an uncharacterized analog.

Antitubercular Drug Discovery: Hit Confirmation and Early Selectivity Profiling

With an antimicrobial MIC of 3.125 µg/mL and a selectivity index >20 based on cytotoxicity testing on Vero and A549 cells at concentrations up to 62.5 µg/mL [1], compound 3n is positioned as a confirmed hit suitable for early-stage selectivity profiling. The cytotoxicity data, though limited to two mammalian cell lines, provide a preliminary therapeutic window assessment that is absent for most other compounds in the series [1]. This makes 3n a more derisked candidate for follow-up studies including in vivo tolerability and pharmacokinetic profiling.

Computational Chemistry and Molecular Docking: Reference Ligand for InhA Binding Mode Studies

Compound 3n was prioritized alongside only four other compounds for GALAHAD-based pharmacophore mapping using the SYBYL-X 2.0 platform [1]. This computational validation indicates that 3n's conformational and electrostatic profile aligns with the InhA active site requirements. Researchers developing molecular docking protocols, pharmacophore models, or machine learning predictors for antitubercular activity can employ 3n as a structurally defined reference ligand with experimentally confirmed binding and activity data, avoiding reliance on analogs whose binding modes remain uncharacterized.

Quote Request

Request a Quote for N-propan-2-yl-4-pyrrol-1-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.